molecular formula C5H4ClIN2 B1590081 4-Chloro-5-iodo-6-methylpyrimidine CAS No. 83410-15-5

4-Chloro-5-iodo-6-methylpyrimidine

Cat. No.: B1590081
CAS No.: 83410-15-5
M. Wt: 254.45 g/mol
InChI Key: PJJJWNAVCYJROL-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-6-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H4ClIN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is notable for its applications in various fields, including pharmaceuticals and organic synthesis, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-5-iodo-6-methylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-5-iodo-6-methylpyrimidine with phosphorus oxychloride (POCl3) at elevated temperatures. The reaction is typically carried out at 90°C for one hour, resulting in the formation of this compound with a high yield of 93% .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is usually produced in a solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-iodo-6-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Suzuki-Miyaura Coupling: Typical reagents include palladium catalysts and boronic acids or esters.

Major Products:

Scientific Research Applications

4-Chloro-5-iodo-6-methylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological systems.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-6-methylpyrimidine depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary based on the specific derivative or analog being studied .

Comparison with Similar Compounds

  • 4-Chloro-5-iodopyrimidine
  • 4-Chloro-6-methylpyrimidine
  • 5-Iodo-6-methylpyrimidine

Comparison: 4-Chloro-5-iodo-6-methylpyrimidine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns compared to its analogs. For example, 4-Chloro-5-iodopyrimidine lacks the methyl group, which can influence its chemical behavior and applications.

Properties

IUPAC Name

4-chloro-5-iodo-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c1-3-4(7)5(6)9-2-8-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJJWNAVCYJROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510106
Record name 4-Chloro-5-iodo-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83410-15-5
Record name 4-Chloro-5-iodo-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 90 g (0.38 mol) 4-hydroxy-5-iodo-6-methylpyrimidine in 600 mL POCl3 is heated for 1 h at 90° C. The reaction mixture is concentrated under reduced pressure and the residue is poured into crushed ice. The precipitated solid is collected by filtration and washed with water. After drying, the desired product is obtained as a solid (90 g; 93%).
Quantity
90 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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